2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid
Overview
Description
“2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid” is a chemical compound that contains a thiazole ring . Thiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms . In the case of thiazoles, the ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Thiazole compounds can be synthesized through various methods, but the specific synthesis process for “this compound” is not mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Related Compounds with Potential Biological Activity :
- The synthesis of new compounds including 2-methyl-4(3H)-quinazolinones with chloro-substituted anthranilic acids and acetic anhydride as starting materials was explored. These compounds, which share structural similarities with 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid, are expected to have biological activity (Párkányi & Schmidt, 2000).
Preparation and Crystal Structure Analysis :
- The preparation of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylic acid derivatives was reported, demonstrating the versatility of thiazole-based compounds in synthesis. The crystal structure of related compounds was determined using X-ray analysis (Dölling et al., 1991).
Molecular Docking and Enzyme Inhibition Studies :
- A study describes the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines, demonstrating their significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This indicates the potential of thiazole derivatives in therapeutic applications (Babar et al., 2017).
Synthesis and Antimicrobial Activity :
- The synthesis of {2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl}acetic acid ethyl esters was reported, with a focus on their structures and antimicrobial activities. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Ateş et al., 2003).
Synthesis and Biological Activity as Antimicrobial Agents :
- A series of thiazolyl-acetic acid derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, structurally related to this compound, showed promising antibacterial and antifungal activities, suggesting their potential use as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).
Synthesis of Novel Bi-Heterocycles as Anti-Diabetic Agents :
- The study involved the synthesis of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, evaluated for their anti-diabetic potential via enzyme inhibition study. This research illustrates the potential of thiazole derivatives in the development of new anti-diabetic drugs (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties can influence the compound’s bioavailability and its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . By activating or inhibiting these receptors, this compound can alter gene expression patterns and affect cellular functions such as lipid storage, glucose metabolism, and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis . Additionally, this compound may inhibit or activate other enzymes, such as kinases and phosphatases, thereby modulating signaling pathways and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, short-term exposure to this compound may lead to immediate changes in cell signaling and gene expression, while long-term exposure could result in more pronounced effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with varying dosages . Understanding these dosage effects is crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence its biological activity . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it may be transported across cell membranes by organic anion transporters or bind to plasma proteins, influencing its bioavailability and localization . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting cellular energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-8-5(4-11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFODMETHYSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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